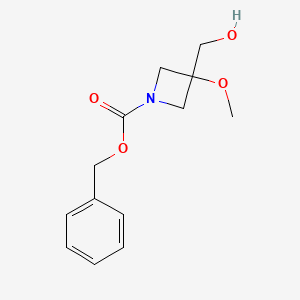

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

benzyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO4/c1-17-13(10-15)8-14(9-13)12(16)18-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |

InChI Key |

NFOYPUJDLXEPGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Preparation of Aminoalcohol Starting Materials

- The aminoalcohol precursors can be synthesized by nucleophilic ring-opening of epoxides (oxiranes) with benzylamine derivatives.

- For instance, benzylamine reacts with epichlorohydrin or substituted epoxides to afford the corresponding aminoalcohols.

- The reaction is typically performed in hydrocarbon solvents (e.g., cyclohexane) at 10–50 °C for 12–36 hours to ensure good conversion and selectivity.

Protection and Deprotection Strategies

- The nitrogen atom is protected as a benzyl carbamate (carboxylate) to stabilize the azetidine and facilitate purification.

- Benzylation is typically conducted on azetidine-3-carboxylic acid derivatives, though direct benzylation can be challenging due to the expense and availability of starting materials.

- Alternative routes involve synthesis of benzyl-protected aminoalcohols prior to cyclization, simplifying the process and improving yields.

Detailed Synthetic Route Summary

Research Findings and Process Optimization

- The use of triethylamine is critical for high-yield cyclization; other amines fail to produce significant azetidine yields.

- Aqueous media favor cyclization, while organic solvents inhibit ring closure.

- Phase transfer catalysts containing iodide ions enhance reaction rates and yields.

- Direct benzylation of azetidine-3-carboxylic acid is costly and inefficient; thus, benzyl-protected aminoalcohol intermediates are preferred.

- Use of thionyl chloride for halogenation is effective but presents safety concerns due to toxicity and corrosiveness; alternative milder halogenation methods may be explored.

- The regio- and stereoselectivity of the methoxy substitution is influenced by the nature of the halogen leaving group and reaction conditions.

Summary Table of Key Parameters and Yields

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl 3-(carboxymethyl)-3-methoxy-azetidine-1-carboxylate.

Reduction: Formation of benzyl 3-(hydroxymethyl)-3-methoxy-azetidine.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Ring Size and Reactivity: The four-membered azetidine ring in the target compound introduces ring strain, which can enhance reactivity in cycloaddition or substitution reactions compared to five- or six-membered analogs (e.g., pyrrolidine or piperidine derivatives) . Larger rings (e.g., piperidine in N-Cbz-3-Piperidinemethanol) offer conformational flexibility, reducing steric hindrance but requiring higher activation energy for ring-opening reactions .

Functional Group Impact: The dual substitution (hydroxymethyl and methoxy) in the target compound provides two distinct reactive sites: the hydroxymethyl group (-CH₂OH) for oxidation or esterification and the methoxy group (-OCH₃) for demethylation or electrophilic substitution .

Synthetic Utility :

- The hydroxymethyl group in pyrrolidine derivatives (e.g., Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) is often used in chiral synthesis for asymmetric catalysis, whereas the methoxy group in Benzyl 3-methoxy-1-pyrrolidinecarboxylate may act as an electron-donating directing group in C–H activation reactions .

- The target compound’s dual functionality could enable multi-step derivatization , such as sequential protection/deprotection strategies (e.g., TBAF-mediated desilylation, as seen in related azetidine syntheses ).

Physical Properties :

- The molecular weight of the target compound (251.28) is higher than simpler azetidine analogs (e.g., 207.23 for Benzyl 3-hydroxyazetidine-1-carboxylate), impacting solubility and crystallization behavior .

Biological Activity

Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}NO_{4}, with a molecular weight of approximately 251.28 g/mol. The compound features an azetidine ring, hydroxymethyl, and methoxy functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups enhances its reactivity compared to structurally similar compounds.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising antiproliferative activity against various cancer cell lines. For instance, preliminary data suggest that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. A comparative analysis with known anticancer agents such as doxorubicin has shown that this compound can achieve significant inhibition at low micromolar concentrations.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT 116 | 5.0 |

| Doxorubicin | HCT 116 | 0.5 |

| Etoposide | MCF-7 | 1.0 |

The IC50 values indicate the concentration required for 50% inhibition of cell growth, highlighting the potential efficacy of this compound in comparison to established drugs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Studies have shown selective antibacterial effects against Gram-positive bacteria, particularly Enterococcus faecalis and Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 8 µM |

| Staphylococcus aureus | 16 µM |

| Escherichia coli | >32 µM |

The observed MIC values suggest that this compound could be a candidate for further development as an antimicrobial agent.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies indicate that it may interact with various signaling pathways involved in cancer cell proliferation and apoptosis. For example, it may inhibit topoisomerase activity, a common target for many anticancer drugs, thereby disrupting DNA replication in cancer cells .

Case Studies

Several case studies have explored the biological activity of related compounds and their derivatives:

- Antiproliferative Studies : A study published in MDPI demonstrated that derivatives of azetidine compounds showed significant antiproliferative effects across multiple cancer cell lines, with some derivatives exhibiting IC50 values as low as 2.2 µM .

- Antimicrobial Research : Research highlighted in PubMed indicated that compounds with similar hydroxymethyl and methoxy groups displayed marked antibacterial effects against various strains, suggesting a potential common mechanism among these related structures .

Q & A

Q. How do structural analogs (e.g., tert-butyl-protected azetidines) differ in stability under oxidative conditions?

- Methodology :

- Expose analogs to H2O2/Fe<sup>2+</sup> (Fenton’s reagent) and monitor degradation via GC-MS. Benzyl esters are more labile than tert-butyl carbamates due to lower electron-withdrawing effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.